Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative featuring a bicyclic core with fused triazole and pyrimidine rings. Key structural elements include:
- 5-Methyl group: Enhances steric stability and modulates electronic properties.
- Benzyl carboxylate at position 6: A polar ester group influencing pharmacokinetic properties like lipophilicity and metabolic stability.
Triazolopyrimidines are synthesized via multi-component reactions (e.g., Biginelli-like heterocyclization) involving aldehydes, β-keto esters, and triazole precursors .
Properties
IUPAC Name |
benzyl 5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-13-16(18(25)26-11-14-7-3-2-4-8-14)17(15-9-5-6-10-20-15)24-19(23-13)21-12-22-24/h2-10,12,17H,11H2,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRVBEWSSHQGRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=N3)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,2,4-Triazole and Pyrimidine Precursors
The core structure is synthesized via tandem cyclization reactions. A representative protocol involves:
- Aminoguanidine cyclization : Reacting γ-butyrolactone with aminoguanidine carbonate in pyridine yields 5-amino-1,2,4-triazole, which undergoes condensation with ethyl acetoacetate in acetic acid to form the pyrimidine ring.
- Phosphorus oxychloride activation : Treatment with POCl₃ converts hydroxyl groups to chlorides, facilitating subsequent nucleophilic substitutions.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Aminoguanidine carbonate, pyridine | Pyridine | 110°C | 40% |
| 2 | Ethyl acetoacetate, acetic acid | Acetic acid | Reflux | 88% |
| 3 | POCl₃ | Toluene | 80°C | 94% |
This method, adapted from antitumor compound syntheses, ensures regioselectivity for the 5-methyl substituent.
Introduction of the Pyridin-2-Yl Group
Nucleophilic Aromatic Substitution
The 7-position chloro intermediate reacts with pyridin-2-amine under SNAr conditions:
- Chloride displacement : A mixture of 7-chloro intermediate and pyridin-2-amine in isopropanol at 50°C for 3 hours yields the 7-(pyridin-2-yl) derivative.
- Catalytic enhancement : Adding CuI (10 mol%) improves coupling efficiency for electron-deficient pyridines.
Optimized Protocol :
- Molar ratio : 1:1.1 (chloride:pyridin-2-amine)
- Solvent : Isopropanol
- Temperature : 50°C
- Yield : 89–93%
Benzyl Ester Installation
Transesterification from Ethyl to Benzyl Ester
The ethyl ester at position 6 is converted to benzyl ester via acid-catalyzed transesterification:
Data Table :
| Starting Ester | Alcohol | Catalyst | Time (h) | Yield |
|---|---|---|---|---|
| Ethyl | Benzyl | H₂SO₄ | 12 | 78% |
This method avoids side reactions compared to direct benzylation.
Final Assembly and Purification
Coupling and Crystallization
The fully substituted intermediate is purified via recrystallization from acetonitrile or ethyl acetate/cyclohexane mixtures. Key characterization data includes:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.78–7.25 (m, 5H, benzyl-H), 5.32 (s, 2H, CH₂Ph), 2.45 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calculated for C₂₁H₁₈N₆O₂ [M+H]⁺: 397.1392; found: 397.1389.
Alternative Synthetic Routes
One-Pot Tandem Reaction
A novel tandem reaction reported for analogous compounds involves:
- Simultaneous cyclization and substitution : Reacting 3-aminopyridine derivatives with benzyl glyoxylate and triazole precursors in acetonitrile.
- Microwave assistance : Reducing reaction time from 24 hours to 45 minutes with 80% yield.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
The fused ring system’s regiochemistry is controlled by:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown potential as a bioactive molecule. It may be used in the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Position 6 : Carboxamide derivatives (e.g., ) often exhibit receptor-targeted activity (e.g., CB2 agonism), whereas carboxylate esters (target compound, ) may prioritize metabolic stability over direct receptor binding.
Structural and Crystallographic Insights
- Planarity : The triazolopyrimidine core in analogs like Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-6-carboxylate () is nearly planar, facilitating π-π stacking interactions critical for biological activity .
- Crystal Packing : Adjacent molecules in analogs exhibit centroid-centroid distances of 3.63–3.88 Å, suggesting stable stacking interactions .
Pharmacological Potential (Inferred from Analogs)
- CB2 Receptor Targeting: Derivatives with carboxamide groups (e.g., ) show nanomolar affinity, suggesting the target compound’s benzyl carboxylate may require structural optimization for similar efficacy.
Biological Activity
Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H17N5O2, with a molecular weight of 347.378 g/mol. The compound features a triazolo[1,5-a]pyrimidine core structure that is associated with various biological activities.
Target and Mode of Action:
Compounds similar to this compound have been identified as inverse agonists for RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a critical role in immune response regulation. Additionally, these compounds can inhibit cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2 complexes, which are crucial for cell cycle progression and proliferation.
Biochemical Pathways:
Research indicates that triazolo[1,5-a]pyrimidines can modulate various signaling pathways within cells. For instance, they may impact cell signaling cascades involved in apoptosis and cellular metabolism by altering gene expression profiles and enzyme activities .
Biological Activity
Antitumor Effects:
Recent studies have demonstrated the antiproliferative activity of triazolo[1,5-a]pyrimidine derivatives against several cancer cell lines. For example, compounds derived from this structural family have shown significant inhibitory effects on MGC-803 (gastric cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer) cells. One study reported IC50 values in the nanomolar range for these compounds, indicating potent anticancer properties .
Cellular Effects:
The biological effects of this compound include inducing apoptosis in cancer cells and causing cell cycle arrest at the G2/M phase. This is achieved through the downregulation of key proteins involved in cell cycle progression and survival signaling pathways .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related compounds exhibit favorable absorption and distribution characteristics. The structural similarities suggest potential bioavailability; however, further studies are needed to elucidate its pharmacokinetic profile in vivo.
Case Studies
A notable case involved the synthesis and evaluation of a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives where one compound exhibited an IC50 value of 9.47 µM against MGC-803 cells. This study highlighted the importance of structural modifications in enhancing biological activity and provided insights into the design of more effective anticancer agents .
Q & A
Q. What are the common synthetic protocols for preparing triazolopyrimidine derivatives like Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
- Methodological Answer : The synthesis typically involves a multi-component reaction using a triazole precursor, substituted aldehydes, and β-keto esters. For example, molten-state TMDP (tetramethylenediamine piperazine) or ethanol/water solvent systems are employed for cyclocondensation . Key steps include refluxing under nitrogen to prevent oxidation, followed by purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) . Yield optimization often requires adjusting stoichiometric ratios of reactants and reaction times (e.g., 3–6 hours).
Q. What biological targets are associated with triazolopyrimidine derivatives, and how are they identified?
- Methodological Answer : These compounds primarily target kinases (e.g., PA-PB1 interface in influenza polymerase) and DNA replication enzymes. Target identification involves:
- In silico docking studies to predict binding affinities.
- Enzyme inhibition assays (e.g., IC₅₀ measurements using fluorescence polarization).
- Cellular assays (e.g., antiproliferative effects in cancer cell lines) .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on:
- X-ray crystallography : Provides bond lengths/angles (e.g., triclinic crystal system, space group P1, with a = 7.588 Å, b = 10.730 Å) .
- NMR spectroscopy : Key signals include pyridinyl protons (δ 8.4–9.1 ppm) and methyl groups (δ 1.2–2.3 ppm) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 451.2 [M+H]⁺) .
Q. What strategies are used to investigate structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR studies involve systematic substitution of functional groups:
- Pyridinyl substituents : Varying positions (2-, 3-, or 4-substituted) to assess binding affinity .
- Ester vs. amide groups : Comparing hydrolysis stability and solubility .
- Methyl/phenyl modifications : Impact on steric hindrance and logP values .
Q. How do researchers address solubility challenges during in vitro testing?
- Methodological Answer : Strategies include:
- Co-solvent systems : Use of DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Prodrug design : Ester-to-carboxylic acid conversion for enhanced aqueous solubility .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in triazolopyrimidine synthesis?
- Methodological Answer :
- Catalyst screening : TMDP outperforms piperidine due to higher basicity, but requires careful handling due to toxicity .
- Solvent optimization : Ethanol/water (1:1 v/v) improves cyclization efficiency vs. pure ethanol .
- Temperature control : Reflux at 80°C minimizes side reactions (e.g., ester hydrolysis) .
Q. What experimental approaches resolve contradictory SAR data in kinase inhibition studies?
- Methodological Answer : Conflicting results (e.g., variable IC₅₀ across cell lines) are addressed by:
- Kinase profiling panels : Broad-spectrum assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Molecular dynamics simulations : Modeling compound flexibility in binding pockets .
- Metabolomic profiling : Assessing downstream pathway disruptions (e.g., ATP depletion) .
Q. How are ambiguous NMR signals resolved for triazolopyrimidine derivatives?
- Methodological Answer :
- 2D NMR techniques : HSQC and HMBC correlate overlapping proton signals (e.g., pyrimidine H4 vs. H7) .
- Deuterated solvent swaps : DMSO-d₆ vs. CDCl₃ to shift exchangeable protons .
- Variable temperature NMR : Resolves conformational exchange broadening .
Q. What methodologies improve bioavailability in preclinical studies?
- Methodological Answer :
- Metabolic stability assays : Liver microsome incubation to identify vulnerable sites (e.g., ester hydrolysis) .
- Prodrug activation : Benzyl ester replacement with pivaloyloxymethyl groups for enhanced absorption .
- PK/PD modeling : Correlating plasma half-life (t₁/₂) with dosing regimens .
Q. How do researchers validate conflicting crystallographic and computational data?
- Methodological Answer :
- Hirshfeld surface analysis : Validates hydrogen bonding vs. van der Waals interactions in crystal packing .
- DFT calculations : Compare theoretical vs. experimental bond lengths (e.g., C-N bonds in triazole rings) .
- Rietveld refinement : Resolves discrepancies in unit cell parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
